2-Chloro-4'-methyl-biphenyl-4-ylamine
Overview
Description
2-Chloro-4’-methyl-biphenyl-4-ylamine is an organic compound with the molecular formula C13H12ClN and a molecular weight of 217.7 g/mol . It is a biphenyl derivative, characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 4’-position of the biphenyl structure, along with an amine group at the 4-position . This compound is typically a solid at room temperature and is used in various chemical applications.
Preparation Methods
The synthesis of 2-Chloro-4’-methyl-biphenyl-4-ylamine can be achieved through several synthetic routes. One common method involves the aromatic nucleophilic substitution reaction, where a chlorinated biphenyl compound reacts with an amine under specific conditions . The reaction typically requires a solvent such as ethanol or chloroform and may be catalyzed by a base like sodium hydroxide . Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-4’-methyl-biphenyl-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4’-methyl-biphenyl-4-ylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-methyl-biphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with various biological molecules, potentially affecting their function . The chlorine and methyl groups contribute to its overall chemical reactivity and stability .
Comparison with Similar Compounds
2-Chloro-4’-methyl-biphenyl-4-ylamine can be compared with other biphenyl derivatives such as 4’-Chloro-Biphenyl-2-Ylamine and 2-Chloro-4’-methyl-biphenyl-2-ylamine . These compounds share similar structural features but differ in the position of substituents, which can affect their chemical properties and reactivity . The unique combination of chlorine, methyl, and amine groups in 2-Chloro-4’-methyl-biphenyl-4-ylamine makes it distinct and valuable for specific applications .
Properties
IUPAC Name |
3-chloro-4-(4-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUNHXKPMDRBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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